molecular formula C10H12BrClN2O2 B13111030 Tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate

Tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate

Cat. No.: B13111030
M. Wt: 307.57 g/mol
InChI Key: WASMCRBPJNBVLE-UHFFFAOYSA-N
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Description

Tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate is a halogenated pyridine derivative serving as a versatile chemical building block or synthetic intermediate in organic chemistry and drug discovery research . The molecular formula is identified as C 10 H 12 BrClN 2 O 2 for its structural isomer, suggesting a molecular weight of approximately 307.57 g/mol . This compound features both bromo and chloro substituents on the pyridine ring, which are excellent functional handles for further synthetic elaboration via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) and nucleophilic aromatic substitution . The tert-butyloxycarbonyl (Boc) carbamate group is a widely used protecting group for amines, enhancing the molecule's stability and making it a key precursor for the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) . As a key intermediate, its primary research value lies in constructing molecular scaffolds for potential therapeutics, such as those investigated for the modulation of hemoglobin . This product is intended for use in a controlled laboratory setting by qualified professionals. For Research Use Only. Not for human or diagnostic use.

Properties

Molecular Formula

C10H12BrClN2O2

Molecular Weight

307.57 g/mol

IUPAC Name

tert-butyl N-(2-bromo-5-chloropyridin-4-yl)carbamate

InChI

InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-7-4-8(11)13-5-6(7)12/h4-5H,1-3H3,(H,13,14,15)

InChI Key

WASMCRBPJNBVLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1Cl)Br

Origin of Product

United States

Preparation Methods

Starting Materials

  • 2-bromo-5-chloropyridin-4-amine or related pyridin-4-amine derivatives.
  • tert-Butyl chloroformate (Boc-Cl) as the carbamoylating agent.
  • Bases such as triethylamine or pyridine to neutralize HCl generated during carbamate formation.
  • Solvents: Anhydrous tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile (MeCN).

Typical Reaction Conditions

The Boc protection is generally performed by reacting the amino-pyridine with tert-butyl chloroformate under basic conditions at low temperatures (0 to 5 °C) to control reactivity and yield high purity product. The reaction is monitored by TLC or HPLC to ensure completion.

Example Procedure:

Step Reagents/Conditions Description
1 Dissolve 2-bromo-5-chloropyridin-4-amine in anhydrous THF Prepare substrate solution
2 Add triethylamine (1.1 equiv) at 0–5 °C Base to scavenge HCl
3 Slowly add tert-butyl chloroformate (1.0 equiv) Carbamate formation step
4 Stir for 1–2 hours at 0–5 °C Reaction completion
5 Quench with water, extract with DCM Work-up to isolate product
6 Purify by recrystallization or chromatography Obtain pure tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate

Halogenation Considerations

If starting from a non-halogenated pyridin-4-amine, selective bromination and chlorination are performed prior to Boc protection. Halogenation is typically achieved using:

  • N-bromosuccinimide (NBS) for bromination.
  • Chlorinating agents such as N-chlorosuccinimide (NCS) or direct use of chlorine gas under controlled conditions.

Temperature and stoichiometry are critical to avoid polyhalogenation.

Advanced Synthetic Techniques and Optimization

Use of Protecting Group Removal and Reinstallation

In some synthetic routes, Boc protection is installed early to protect the amino group during halogenation steps, then selectively removed and reinstalled as needed. Trimethylsilyl iodide (TMSI) is reported as an effective reagent for Boc deprotection under mild conditions (0 to 25 °C), often in solvents such as MeCN or DCM.

Scale-Up and Process Optimization

  • Temperature control is crucial; reactions are typically maintained between -10 °C and 25 °C to optimize yield and minimize side reactions.
  • Use of seed crystals and controlled cooling during crystallization improves product purity and isolation efficiency.
  • Solvent choice affects solubility and reaction kinetics; MeCN, DCM, and THF are common solvents.

Data Table: Summary of Key Preparation Parameters

Parameter Typical Range/Value Notes
Starting amine 2-bromo-5-chloropyridin-4-amine Purity >95% preferred
Boc reagent (tert-butyl chloroformate) 1.0–1.2 equivalents Slight excess to drive reaction
Base Triethylamine or pyridine 1.1–1.5 equivalents
Solvent Anhydrous THF, DCM, or MeCN Dry solvents to avoid hydrolysis
Temperature 0–5 °C for carbamate formation Lower temps reduce side reactions
Reaction time 1–3 hours Monitored by TLC/HPLC
Work-up Aqueous quench, organic extraction Use of brine wash to remove residual base
Purification Recrystallization or chromatography Silica gel or preparative HPLC
Storage 2–8 °C, protected from moisture Stable under refrigerated conditions

Research Findings and Literature Insights

  • The Boc protection of pyridin-4-amines is well-established, with tert-butyl chloroformate and triethylamine as standard reagents.
  • Bromine at the 2-position enhances electrophilicity, facilitating further cross-coupling reactions, but requires careful handling during synthesis to prevent dehalogenation.
  • The presence of chlorine at the 5-position adds steric and electronic effects that influence reactivity and selectivity during functional group transformations.
  • Patent literature describes multi-step processes involving protection, halogenation, and coupling with detailed temperature and stoichiometric controls to optimize yield and purity.
  • Use of silylating agents such as TMSI for Boc deprotection under mild conditions has been demonstrated to improve process efficiency and product integrity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-(2-bromo-5-chloro-4-pyridinyl)-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Research
Tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of pyridine compounds can inhibit specific kinases associated with cancer cell proliferation. For example, compounds similar to this compound have demonstrated selective inhibition of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are often dysregulated in cancers such as colorectal cancer .

2. Targeting Enzymatic Pathways
Research indicates that this compound can act as a selective inhibitor of aspartate transcarbamoylase (ATC), an enzyme implicated in nucleotide synthesis and a promising target for drug discovery against malaria . The structure-activity relationship studies suggest that modifications on the pyridine ring can enhance selectivity and potency against the Plasmodium falciparum strain, making it a candidate for further development in antimalarial therapies.

Agrochemical Applications

1. Herbicide Development
Compounds like this compound are being explored for their herbicidal properties. The chlorinated pyridine derivatives exhibit significant activity against various weed species, potentially serving as active ingredients in herbicides. The mechanism often involves disruption of plant growth pathways, making them effective in agricultural applications .

2. Insect Repellents
The structural characteristics of this compound may also lend themselves to formulations aimed at pest control. Research into similar carbamates has shown efficacy in repelling certain insect species, suggesting potential applications in integrated pest management systems .

Synthetic Methodologies

1. Efficient Synthesis Techniques
The synthesis of this compound can be achieved through various methodologies involving carbamate formation from amines and carbon dioxide or halides . This includes the use of di-tert-butyl dicarbonate as a reagent, which allows for high yields under mild conditions. The ability to produce this compound efficiently is crucial for its application in both medicinal and agricultural fields.

2. Multicomponent Reactions
Recent advancements in multicomponent reactions have facilitated the synthesis of complex derivatives of this compound, enhancing its utility in drug discovery and agrochemical formulations. Such approaches allow for the rapid generation of diverse libraries of compounds for biological testing .

Mechanism of Action

The mechanism of action of Carbamic acid, N-(2-bromo-5-chloro-4-pyridinyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The bromine and chlorine atoms on the pyridine ring can form halogen bonds with target molecules, while the carbamate ester group can undergo hydrolysis to release active intermediates. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Carbamates

tert-Butyl (4-chloropyridin-2-yl)carbamate
  • Molecular Formula : C₁₀H₁₃ClN₂O₂
  • Molecular Weight : 244.68 g/mol
  • Substituents : Chlorine at pyridine-4, carbamate at pyridine-2.
  • Key Features :
    • Simpler substitution pattern (single chlorine) reduces steric hindrance compared to the target compound.
    • Lacks bromine, limiting utility in bromine-specific reactions (e.g., Suzuki couplings).
    • The carbamate at position 2 may alter electronic effects on the pyridine ring, influencing reactivity in nucleophilic substitutions .
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate
  • Molecular Formula : C₁₂H₁₈N₂O₄ (estimated)
  • Molecular Weight : ~254.3 g/mol
  • Substituents : Hydroxy and methoxy groups at positions 4 and 5.
  • Key Features: Polar functional groups (hydroxy, methoxy) enhance solubility in polar solvents. Methylcarbamate introduces additional steric bulk compared to the target compound’s tert-butyl group .

Pyrimidine and Heterocyclic Carbamates

tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate
  • Molecular Formula : C₁₁H₁₆FN₃O₃
  • Molecular Weight : 257.26 g/mol
  • Substituents : Fluoro, hydroxy, and methyl groups on a pyrimidine ring.
  • Key Features :
    • Pyrimidine core (two nitrogen atoms) increases electron deficiency, enhancing reactivity in aromatic substitutions.
    • Fluorine improves metabolic stability in drug candidates; hydroxy group enables hydrogen bonding.
    • Methylcarbamate differs from tert-butyl, offering reduced steric protection but faster deprotection kinetics .

Alicyclic Carbamates

tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate
  • Molecular Formula: C₁₁H₂₁NO₃ (estimated)
  • Molecular Weight : ~215.3 g/mol
  • Substituents : Hydroxy group on a cyclopentane ring.
  • Key Features: Non-aromatic structure increases conformational flexibility, suitable for peptidomimetic applications. Lower molecular weight and absence of halogens reduce lipophilicity compared to the target compound. Hydroxy group enables functionalization but may complicate stability under acidic conditions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity
Tert-butyl (2-bromo-5-chloropyridin-4-yl)carbamate C₁₀H₁₂BrClN₂O₂ 315.6 Br (C2), Cl (C5), tert-butyl (C4) Cross-coupling, pharmaceutical intermediates
tert-Butyl (4-chloropyridin-2-yl)carbamate C₁₀H₁₃ClN₂O₂ 244.68 Cl (C4) Nucleophilic substitution reactions
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate C₁₁H₁₆FN₃O₃ 257.26 F (C5), OH (C4), CH₃ (C6) Drug candidates, hydrogen-bonding motifs
tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate C₁₁H₂₁NO₃ 215.3 OH (cyclopentane) Peptidomimetics, flexible intermediates

Research Findings and Key Differences

  • Reactivity: The target compound’s bromine substituent enables efficient cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), unlike the mono-chloro analog .
  • Electronic Effects : The electron-withdrawing halogens (Br, Cl) on the pyridine ring increase electrophilicity, facilitating aromatic substitutions compared to alicyclic carbamates .
  • Solubility and Stability : Pyrimidine derivatives (e.g., ) exhibit higher polarity due to hydroxy groups, enhancing aqueous solubility but reducing stability under basic conditions compared to the halogenated pyridine target .
  • Synthetic Utility : Alicyclic carbamates () are preferred for conformational studies, while the target compound’s aromatic system is optimal for rigid, planar intermediates in drug design .

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